molecular formula C19H20N2O2S B12448279 N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]furan-2-carboxamide

N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]furan-2-carboxamide

Cat. No.: B12448279
M. Wt: 340.4 g/mol
InChI Key: OTZSQQLSZUWFHV-UHFFFAOYSA-N
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Description

N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]furan-2-carboxamide is a heterocyclic compound that features a thiazole ring fused with a furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]furan-2-carboxamide typically involves the formation of the thiazole ring followed by its fusion with the furan ring. One common method involves the reaction of 2,5-dimethylphenylamine with propyl bromide to form the intermediate, which is then reacted with thiourea to form the thiazole ring. The final step involves the reaction of this intermediate with furan-2-carboxylic acid under acidic conditions to form the desired compound .

Industrial Production Methods

This may include the use of continuous flow reactors and other industrial-scale equipment to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]furan-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use as an anti-inflammatory and anticancer agent.

Mechanism of Action

The mechanism of action of N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to its antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]furan-2-carboxamide is unique due to its specific combination of thiazole and furan rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H20N2O2S

Molecular Weight

340.4 g/mol

IUPAC Name

N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]furan-2-carboxamide

InChI

InChI=1S/C19H20N2O2S/c1-4-6-16-17(14-11-12(2)8-9-13(14)3)20-19(24-16)21-18(22)15-7-5-10-23-15/h5,7-11H,4,6H2,1-3H3,(H,20,21,22)

InChI Key

OTZSQQLSZUWFHV-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=C(S1)NC(=O)C2=CC=CO2)C3=C(C=CC(=C3)C)C

Origin of Product

United States

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